molecular formula C5H9NO3 B13080841 3-(Hydroxymethyl)azetidine-3-carboxylic acid

3-(Hydroxymethyl)azetidine-3-carboxylic acid

Cat. No.: B13080841
M. Wt: 131.13 g/mol
InChI Key: CTKOKGGHIAYFMP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a conformationally constrained β-amino acid derivative featuring a four-membered azetidine ring. This compound combines a carboxylic acid group and a hydroxymethyl substituent at the 3-position of the azetidine ring.

Azetidine derivatives are valued in medicinal chemistry for their ability to mimic natural amino acids (e.g., proline) while imposing unique steric and electronic constraints, which can enhance target binding and metabolic stability . The hydroxymethyl group in this compound likely enhances hydrophilicity and provides a handle for further functionalization, making it a versatile building block for bioactive molecules.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

3-(hydroxymethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9)

InChI Key

CTKOKGGHIAYFMP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .

Industrial Production Methods

Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The strained azetidine ring facilitates nucleophilic substitution at the hydroxymethyl or carboxylic acid positions:

Reaction Reagents/Conditions Products Key Findings
Iodoazetidine formationTriflic anhydride, DCM, 0°CTriflated intermediateEnables intramolecular cyclization for azetidine ring formation .
Cyanide substitutionNaCN, DMSO, 80°C3-Cyanoazetidine derivativesAchieved 68% yield for gram-scale synthesis of cyano intermediates .
TrifluoromethylthiolationLiHMDS, CF₃S-NMe(Ar), THF3-(Trifluoromethylthio)azetidineDemonstrated via X-ray crystallography; applicable for drug design .

Oxidation and Reduction Reactions

The hydroxymethyl group undergoes redox transformations under controlled conditions:

Reaction Reagents/Conditions Products Key Findings
Oxidation to aldehydeKMnO₄, acidic conditions3-Formylazetidine-3-carboxylic acidSelective oxidation preserves the azetidine ring integrity .
Reduction of intermediatesH₂, Pd/C, 50–55°CAzetidine-3-carboxylic acidHydrogenolysis removes benzyl protecting groups with >95% efficiency .

Hydrolysis and Decarboxylation

Controlled hydrolysis and decarboxylation are critical for modifying the carboxylic acid group:

Reaction Reagents/Conditions Products Key Findings
Basic hydrolysisNaOH, MeOH/H₂O, refluxFree carboxylic acid derivativesQuantitative yields achieved in aqueous methanol systems .
Acidic decarboxylationHCl, THFRing-opened amino alcohol derivativesGenerates intermediates for further functionalization .

Cyclization and Ring-Opening Reactions

The azetidine ring participates in unique cyclization and fragmentation processes:

Reaction Reagents/Conditions Products Key Findings
Intramolecular cyclizationZn catalyst, 180–200°CFunctionalized azetidine derivativesIndustrial-scale synthesis with 85% yield under continuous flow conditions .
Ring-opening with nucleophilesNH-heterocycles, aza-Michael3-Substituted azetidinesEnables diversification for medicinal chemistry applications .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural complexity:

Reaction Reagents/Conditions Products Key Findings
Suzuki–Miyaura couplingPd(PPh₃)₄, boronic acidsBiaryl-substituted azetidinesExpands utility in synthesizing hybrid heterocycles .

Mechanistic Insights

  • Ring strain : The azetidine ring’s 88° bond angles induce significant strain (≈26 kcal/mol), enhancing reactivity toward nucleophiles and electrophiles .

  • Steric effects : The 3-hydroxymethyl group directs regioselectivity in substitution reactions, favoring C-3 functionalization .

Scientific Research Applications

Synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid

The synthesis of this compound has been achieved through several methods, including improved processes that avoid toxic reagents. For instance, a notable method involves triflating diethylbis(hydroxymethyl)malonate followed by azetidine ring formation through intramolecular cyclization. This process is operationally simpler and utilizes readily available reagents, making it suitable for large-scale production .

Immunosuppressive Properties

One significant application of this compound is its role as an intermediate in the synthesis of SlPi/Edgl receptor agonists. These agonists have demonstrated immunosuppressive activities, which can be beneficial in treating autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis . The ability to modulate immune responses highlights the compound's potential in therapeutic applications.

Antitumor Activity

Recent studies have identified derivatives of 3-(Hydroxymethyl)azetidine as potent inhibitors of DNA polymerase Theta (Polθ), which is implicated in DNA repair mechanisms. Inhibition of Polθ presents a promising strategy for targeting BRCA-deficient tumors, with certain derivatives exhibiting significant antiproliferative properties in cancer cells . This positions the compound as a candidate for further development in cancer therapy.

Case Studies and Research Findings

Study Focus Findings
Patent WO2004035538A1Immunosuppressive agentsExplored the use of azetidine-3-carboxylic acid derivatives in treating autoimmune diseases and chronic inflammatory conditions .
Research Article (2024)Antitumor activityIdentified 3-hydroxymethyl-azetidine derivatives as effective Polθ inhibitors with favorable pharmacokinetics .
Patent EP0221579A1Synthesis improvementsDescribed methods for preparing azetidine-3-carboxylic acid that enhance yield and reduce toxicity .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Analogues: Positional Isomerism and Substituent Effects

Azetidine-2-carboxylic Acid
  • Structure : Carboxylic acid at position 2 of the azetidine ring.
  • Natural Occurrence : Found in sugar beets (Beta vulgaris) as a gametocidal agent and collagen synthesis inhibitor .
  • Biological Activity : Acts as a proline analog, disrupting protein folding and collagen production. Its 3-carboxylic acid counterpart (azetidine-3-carboxylic acid) is a β-proline mimic, offering distinct conformational constraints in peptide design .
  • Key Difference : Positional isomerism significantly alters biological activity; the 2-carboxylic acid derivative interferes with natural metabolic pathways, whereas 3-carboxylic acid derivatives are used in peptide engineering .
Azetidine-3-carboxylic Acid
  • Structure : Carboxylic acid at position 3 without additional substituents.
  • Synthesis : Produced via large-scale hydrolysis and decarboxylation of diethyl bis(hydroxymethyl)malonate intermediates .
  • Properties :
    • Molecular weight: 101.10 g/mol .
    • High solubility in water (4050 mg/mL) due to the polar carboxylic acid group .
    • Used in synthesizing oxadiazoles and as a chemical hybridizing agent .
  • Comparison : The absence of a hydroxymethyl group reduces steric bulk and polarity compared to 3-(hydroxymethyl)azetidine-3-carboxylic acid.

Functionalized Derivatives: Substituent Impact on Properties

3-Aminoazetidine-3-carboxylic Acid
  • Synthesis: Hydrogenolysis of ethyl 3-azidoazetidine-3-carboxylates yields the amino-substituted derivative .
  • Properties: The amino group introduces basicity and hydrogen-bonding capacity, enhancing interactions with biological targets. Less hydrophilic (logP ≈ -0.86) compared to the hydroxymethyl derivative due to reduced polarity .
  • Applications : Used in peptidomimetics and as a precursor for bioactive molecules .
1-Benzylazetidine-3-carboxylic Acid
  • Structure : Benzyl group at position 1, carboxylic acid at position 3.
  • Properties :
    • Increased lipophilicity (logP > 0) due to the aromatic benzyl group, improving membrane permeability .
    • Molecular weight: 281.36 g/mol .
  • Applications : Explored in drug discovery for its balance of rigidity and lipophilicity .
3-(Trifluoromethylthio)azetidine-3-carboxylic Acid
  • Synthesis: Derived from tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate via hydrolysis .
  • Properties :
    • The electron-withdrawing trifluoromethylthio group enhances metabolic stability and alters electronic density.
    • Increased steric bulk compared to hydroxymethyl derivatives.

Biological Activity

3-(Hydroxymethyl)azetidine-3-carboxylic acid is a beta-amino acid derivative characterized by its unique azetidine ring structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C5H9NO3
  • Molecular Weight : 131.13 g/mol
  • Functional Groups : Hydroxymethyl and carboxylic acid

The presence of both hydroxymethyl and carboxyl groups enhances its reactivity and potential biological interactions, making it a valuable compound for further study.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as Gram-positive bacteria like Staphylococcus aureus .
  • Anticancer Potential : Some derivatives of azetidine compounds have shown cytotoxic effects against various cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell proliferation in HT-29 colon cancer cells (IC50 = 9 nM) and MCF-7 breast cancer cells (IC50 = 17 nM) .
  • Enzyme Interaction : Interaction studies have indicated that this compound may influence specific metabolic pathways by interacting with enzymes or receptors, although detailed mechanisms remain to be fully elucidated .

Synthesis Methods

Various synthesis methods have been reported for producing this compound. These methods often involve the functionalization of azetidine derivatives:

  • Oxidation Reactions : Converting the hydroxymethyl group to a carboxyl group can yield various derivatives with altered biological activities.
  • Reduction Reactions : The compound can be reduced to form different derivatives, which may exhibit enhanced pharmacological properties .
  • Substitution Reactions : The azetidine ring can undergo nucleophilic substitution reactions, allowing for the formation of various substituted products .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Azetidine-2-carboxylic acidAzetidine ring with carboxyl groupExhibits different biological activities
N-Methylazetidine-2-carboxylic acidMethyl substitution on azetidine ringPotentially different pharmacokinetics
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acidTert-butoxycarbonyl protecting groupEnhanced stability during synthesis

These compounds differ primarily in their substituents and functional groups, which can significantly influence their biological activity and applications .

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that related azetidine compounds exhibit strong antibacterial activity against various pathogens, indicating potential applications in developing new antibiotics .
  • Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives of azetidine compounds possess significant cytotoxic effects against cancer cell lines, suggesting their potential in cancer therapy .
  • Mechanistic Studies : Further investigation into the mechanism of action revealed that these compounds might target specific molecular pathways, enhancing their therapeutic efficacy .

Q & A

Q. What strategies are used to enhance the compound’s stability in aqueous solutions?

  • Methodological Answer :
  • Buffering : Use phosphate buffer (pH 7.4) to minimize hydrolysis.
  • Lyophilization : Freeze-drying for long-term storage.
  • Co-solvents : Add ethanol or PEG to reduce water activity.
    Stability is quantified via accelerated degradation studies (40°C/75% RH for 4 weeks) .

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